molecular formula C4H6ClNO3S B564219 2-Chloro-1-(1,1-dioxido-1,2-thiazetidin-2-yl)ethanone CAS No. 100181-28-0

2-Chloro-1-(1,1-dioxido-1,2-thiazetidin-2-yl)ethanone

Cat. No.: B564219
CAS No.: 100181-28-0
M. Wt: 183.606
InChI Key: DJXLIRMZEVZHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(1,1-dioxido-1,2-thiazetidin-2-yl)ethanone is a chemical compound with a unique structure that includes a chloroacetyl group and a thiazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,1-dioxido-1,2-thiazetidin-2-yl)ethanone typically involves the reaction of chloroacetyl chloride with a suitable thiazetidine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,1-dioxido-1,2-thiazetidin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Amides, esters, and other derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and related compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,1-dioxido-1,2-thiazetidin-2-yl)ethanone involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects .

Properties

CAS No.

100181-28-0

Molecular Formula

C4H6ClNO3S

Molecular Weight

183.606

IUPAC Name

2-chloro-1-(1,1-dioxothiazetidin-2-yl)ethanone

InChI

InChI=1S/C4H6ClNO3S/c5-3-4(7)6-1-2-10(6,8)9/h1-3H2

InChI Key

DJXLIRMZEVZHJR-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)N1C(=O)CCl

Synonyms

1,2-Thiazetidine, 2-(chloroacetyl)-, 1,1-dioxide (9CI)

Origin of Product

United States

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